Dasatinib, a potent and orally active small molecule, is primarily known for its role as a kinase inhibitor targeting BCR-ABL and SRC family kinases. It has been approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)19. The drug's efficacy stems from its ability to inhibit the growth of cancer cells by targeting specific kinases involved in the proliferation and survival of these cells. However, dasatinib's effects extend beyond cancer treatment, as it has been observed to have immunosuppressive properties and potential applications in other fields such as autoimmune diseases and transplantation126.
Dasatinib functions by inhibiting the activity of a range of tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, PDGFRα and β, and others89. By blocking these kinases, dasatinib disrupts signal transduction pathways that are crucial for cell proliferation, differentiation, and survival. In the context of CML, dasatinib is more potent than imatinib and can inhibit most BCR-ABL mutations that confer resistance to imatinib10. Additionally, dasatinib has been shown to inhibit the KITD816V mutation, which is resistant to imatinib and is associated with systemic mastocytosis9. The drug's ability to inhibit SRC family kinases also leads to reduced cell adhesion, migration, and invasion, which is particularly relevant in metastatic cancers such as prostate cancer4.
Dasatinib has shown efficacy in various cancer types, including leukemia, breast cancer, prostate cancer, and lung adenocarcinoma. In breast cancer, particularly the basal-type or "triple-negative" subtype, dasatinib selectively inhibits growth in vitro, suggesting a potential role in treating this aggressive form of cancer3. In prostate cancer, dasatinib suppresses cell adhesion, migration, and invasion, indicating its potential as a therapeutic agent for metastatic disease4. Moreover, dasatinib has been found to promote necroptosis in lung adenocarcinoma cells when combined with paclitaxel, providing a novel mechanism for enhancing the efficacy of chemotherapy5.
Beyond oncology, dasatinib exhibits significant immunosuppressive effects. It profoundly inhibits T-cell effector functions, such as cytokine production, degranulation, and proliferation, at clinically relevant doses1. This immunosuppressive action extends to CD8+ T cells specific for viral and leukemia antigens, which could have implications for graft-vs-leukemia effects and graft-vs-host disease after allogeneic stem cell transplantation2. Dasatinib also inhibits NK-cell cytolytic activity and could potentially be used as an immunosuppressant in autoimmune diseases and transplantation6.
Preclinical studies have demonstrated that dasatinib can potentiate the antitumor action of various drugs, suggesting its use in combination therapies for solid tumors8. Clinical trials are exploring combinations of dasatinib with ErbB/HER receptor antagonists, antihormonal therapies, and chemotherapeutic agents in cancers such as breast, colorectal, and prostate cancer8. Additionally, dasatinib has been shown to synergize with other tyrosine kinase inhibitors, such as PKC412, in inhibiting the growth of neoplastic mast cells expressing the D816V-mutated oncogenic variant of KIT7.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6